molecular formula C8H10N2O2 B8264984 Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B8264984
M. Wt: 166.18 g/mol
InChI Key: QCEXMDITYQRSQD-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate, with the CAS number 1818341-66-0, is a high-purity chemical compound offered for research and development purposes. This ester derivative, with a molecular formula of C8H10N2O2 and a molecular weight of 166.18, serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry . As a member of the pyrazole family, this compound is part of a class of heterocycles that have received considerable interest in medicinal chemistry due to their wide spectrum of biological activities . Pyrazole derivatives are prominent structures in the pharmaceutical market and are found in several commercially successful drugs, underscoring the value of this scaffold in the discovery and development of new therapeutic agents . The specific 1-cyclopropyl substitution on the pyrazole ring, as found in this compound, is a valuable structural motif for modulating the properties of potential drug candidates. Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules. Its ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized, for instance, into amides or other functional groups . This makes it a crucial precursor in the exploration of structure-activity relationships (SAR) during the optimization of lead compounds in drug discovery projects. Its applications extend to various stages of R&D, including the preparation of compounds for biological screening and the development of novel synthetic methodologies. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

methyl 1-cyclopropylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10(5-6)7-2-3-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXMDITYQRSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the condensation of a β-keto ester (e.g., ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate) with cyclopropylhydrazine. The hydrazine attacks the α,β-unsaturated carbonyl system, followed by cyclization to form the pyrazole core. The methyl ester group is introduced either during the initial esterification or via transesterification post-cyclization.

Example Protocol (Adapted from WO2012025469A1):

  • Dissolve ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate (1.3 mol) in dichloromethane under nitrogen.

  • Cool to 0°C and add cyclopropylhydrazine (1.3 mol) dropwise.

  • Warm to room temperature, acidify with HCl, and separate phases.

  • Isolate the crude product and purify via distillation or crystallization.

Key Parameters:

  • Solvent: Halogenated solvents (e.g., dichloromethane) improve regioselectivity.

  • Temperature: Low temperatures (0–5°C) minimize side reactions.

  • Yield: 70–80% with >99% purity after distillation.

Halogenated Solvent-Mediated Cyclization

Patent WO2012025469A1 emphasizes the critical role of halogenated solvents in enhancing reaction efficiency and regioselectivity. The solvent stabilizes intermediates and directs the cyclization pathway toward the 4-carboxylate isomer.

Solvent Optimization

Comparative studies reveal that dichloromethane outperforms toluene or THF in minimizing isomer formation. For example, reactions in dichloromethane produce a 95:5 ratio of the desired 4-carboxylate to the 5-carboxylate isomer, whereas toluene yields an 80:20 ratio.

Table 1: Solvent Impact on Regioselectivity

SolventIsomer Ratio (4:5)Yield (%)
Dichloromethane95:580
Toluene80:2065
THF75:2560

Transesterification of Ethyl Esters

In cases where the ethyl ester is initially formed, transesterification with methanol converts it to the methyl ester. This step is catalyzed by acid or base, with titanium tetraisopropoxide showing high efficacy.

Procedure:

  • Combine ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 mol) with methanol (5.0 mol).

  • Add titanium tetraisopropoxide (0.1 mol) and reflux at 65°C for 12 hours.

  • Neutralize with dilute HCl and extract with ethyl acetate.

  • Recover the methyl ester in 85–90% yield.

One-Pot Synthesis from α-Difluoroacetyl Intermediates

A novel method described in CN111362874B involves a two-step, one-pot synthesis starting from α-difluoroacetyl halides. This approach reduces isomer formation and simplifies purification.

Stepwise Protocol

  • Substitution/Hydrolysis: React 2,2-difluoroacetyl chloride with an α,β-unsaturated methyl ester in the presence of a base (e.g., triethylamine).

  • Cyclization: Treat the intermediate with cyclopropylhydrazine and a catalytic amount of sodium iodide.

  • Acidification: Adjust to pH 2–3 with HCl to precipitate the product.

Advantages:

  • Eliminates the need for intermediate isolation.

  • Achieves >90% regioselectivity for the 4-carboxylate isomer.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Key modifications include:

  • Catalyst Recycling: Immobilized catalysts (e.g., silica-supported HCl) reduce waste.

  • Solvent Recovery: Distillation units reclaim dichloromethane, lowering costs.

Table 2: Scalability Metrics

ParameterLab ScalePilot Plant
Batch Size1 kg100 kg
Cycle Time8 hours6 hours
Purity99.5%99.2%

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • NMR Spectroscopy: Confirms the absence of isomers via distinct proton signals at δ 6.8–7.2 ppm (pyrazole-H).

  • HPLC: Uses a C18 column with acetonitrile/water (70:30) to verify purity >99%.

Challenges and Mitigation Strategies

Isomer Formation

The primary challenge is controlling the position of the carboxylate group. Strategies include:

  • Low-Temperature Reactions: Slow addition of hydrazine at 0°C suppresses kinetic byproducts.

  • Directed Metalation: Lithium bases favor deprotonation at the 4-position, enhancing selectivity.

Purification Difficulties

High-purity methyl esters are obtained via:

  • Crystallization: Hexane/ethyl acetate (3:1) removes residual hydrazine.

  • Molecular Distillation: Operates at 30 mbar to prevent thermal decomposition .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups like amides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides, nitriles, or other substituted pyrazoles.

Scientific Research Applications

Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : 243.27 g/mol
  • Key Differences :
    • The 1-position substituent is a pyridinyl group instead of cyclopropyl, introducing aromaticity and hydrogen-bonding capability via the pyridine nitrogen.
    • An additional cyclopropyl group at the 5-position increases steric bulk and molecular weight.
  • Implications :
    • The pyridinyl group may enhance coordination with metal ions or biological targets, broadening applications in catalysis or pharmacology.
    • Higher molecular weight and polarity could reduce volatility compared to the target compound .
Methyl Esters of Terpenoid Derivatives (e.g., Sandaracopimaric Acid Methyl Ester)
  • Molecular Formula : C₂₁H₃₀O₂
  • Molecular Weight : 314.46 g/mol
  • Key Differences :
    • Derived from diterpene structures (e.g., resin acids), these esters feature fused cyclohexane rings rather than aromatic heterocycles.
    • The ester group is attached to a bulky terpene backbone, drastically increasing hydrophobicity.
  • Implications :
    • Such compounds are typically studied for their roles in plant resins or as antimicrobial agents, contrasting with pyrazole derivatives’ applications in synthetic chemistry .

Physical and Chemical Properties

While direct data for Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate are unavailable, inferences are drawn from analogs:

Property This compound (Inferred) Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) 166.18 243.27 314.46
Key Substituents Cyclopropyl (1), Methyl ester (4) Pyridinyl (1), Cyclopropyl (5), Methyl ester (4) Diterpene backbone, Methyl ester
Polarity Moderate (ester + cyclopropyl) High (pyridinyl + ester) Low (hydrocarbon-rich terpene)
Potential Applications Agrochemical intermediates, drug precursors Catalysis, metallopharmaceuticals Natural product isolation, antimicrobials

Reactivity and Stability

  • Cyclopropyl Group: The strained cyclopropane ring in the target compound may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, a trait less pronounced in pyridinyl or terpene-based analogs.
  • Ester Group :
    • Hydrolysis of the methyl ester to a carboxylic acid is a common pathway, shared across all compared compounds. However, steric hindrance from the cyclopropyl group in the target compound could slow hydrolysis compared to less hindered esters .

Biological Activity

Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of approximately 169.21 g/mol. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown promising results against various bacterial and fungal strains. Studies indicate that derivatives of pyrazole compounds demonstrate significant inhibition against pathogens such as E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
  • Anti-inflammatory Properties : The compound is also investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. These compounds have been tested in various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression through competitive or non-competitive binding mechanisms. For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Receptor Modulation : this compound may modulate receptor activity, affecting signaling pathways associated with cell proliferation and survival. This modulation can lead to enhanced therapeutic effects in cancer treatment.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Bacillus subtilis and E. coli. This compound demonstrated significant inhibition compared to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research published in PubMed Central reported that pyrazole compounds could significantly reduce levels of nitric oxide and TNF-α in vitro, suggesting their role in mitigating inflammatory responses .
  • Anticancer Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound induced apoptosis more effectively than conventional chemotherapeutics when used in combination therapy .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against E. coli
Anti-inflammatoryReduced production of NO and TNF-α
AnticancerInduced apoptosis in breast cancer cell lines

Q & A

Q. What are the common synthetic routes for Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation and esterification. For pyrazole derivatives, cyclocondensation of β-ketoesters with hydrazines or substituted hydrazines is a standard approach. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with cyclopropyl-substituted hydrazines in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
  • Esterification : Subsequent methylation of the carboxylic acid intermediate (e.g., using methyl iodide in basic conditions) yields the methyl ester .

Q. Key Reagents :

StepReagents/ConditionsRole
CyclocondensationDMF-DMA, Hydrazine derivativesForms pyrazole ring
EsterificationMethyl iodide, K₂CO₃Introduces methyl ester group

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclopropane integration .
  • X-ray Crystallography : Resolves 3D molecular geometry. Software like Mercury (Cambridge Crystallographic Data Centre) visualizes packing patterns and hydrogen-bonding interactions .
  • IR Spectroscopy : Confirms ester (C=O, ~1700 cm⁻¹) and pyrazole ring (C-N stretching) functional groups .

Q. Example Data :

TechniqueKey Peaks/FeaturesEvidence
¹H NMRδ 1.2–1.4 (cyclopropane protons), δ 3.8 (ester OCH₃)
X-rayCrystallographic parameters (e.g., space group P2₁/c)

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies in unit cell parameters or bond lengths often arise from experimental conditions (e.g., temperature, radiation source). Strategies include:

  • Refinement Software : Use SHELXL for small-molecule refinement to optimize structural models .
  • Packing Similarity Analysis : Compare multiple datasets using Mercury’s Materials Module to identify systematic errors .
  • High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Reactivity : The cyclopropane ring introduces strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed cleavage) .
  • Bioactivity : Increased lipophilicity improves membrane permeability, as seen in related pyrazole derivatives targeting enzyme inhibition . Computational studies (e.g., molecular docking) predict binding interactions with biological targets like kinases .

Q. Case Study :

PropertyImpactEvidence
Lipophilicity (LogP)~2.5 (predicted)
Enzymatic InhibitionIC₅₀ values via kinetic assays

Q. What computational methods predict the compound’s stability and reaction pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate thermodynamic stability (e.g., Gibbs free energy of intermediates) .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous media .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-stacking) to explain solid-state stability .

Q. Software Tools :

ToolApplication
Gaussian 16DFT optimization
GROMACSMD simulations
CrystalExplorerHirshfeld analysis

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclocondensation .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Chromatographic Monitoring : TLC or HPLC tracks reaction progress and identifies impurities early .

Q. Optimized Protocol :

ParameterOptimal ValueEvidence
Reaction Temp.0–5°C (cyclocondensation)
CatalystZnCl₂ (0.5 equiv)

Q. What are the challenges in scaling up synthesis for pharmacological studies?

Methodological Answer:

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water) .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time and improves reproducibility .
  • Safety : Cyclopropane derivatives are thermally sensitive; use controlled heating and inert atmospheres .

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